Methyl 2-amino-3-phenylbutanoate hydrochloride
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Overview
Description
Methyl 2-amino-3-phenylbutanoate hydrochloride is a chemical compound with the molecular formula C₁₁H₁₆ClNO₂ It is a hydrochloride salt form of methyl 2-amino-3-phenylbutanoate, which is an amino acid derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-amino-3-phenylbutanoate hydrochloride can be synthesized through several methods. One common approach involves the esterification of 2-amino-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ester is then reacted with hydrochloric acid to form the hydrochloride salt.
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Esterification
Reactants: 2-amino-3-phenylbutanoic acid, methanol
Catalyst: Sulfuric acid
Conditions: Reflux the mixture for several hours
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Formation of Hydrochloride Salt
Reactants: Methyl 2-amino-3-phenylbutanoate, hydrochloric acid
Conditions: Stir the mixture at room temperature until the salt precipitates
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-3-phenylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
Oxidation: Imines or nitriles
Reduction: Alcohols
Substitution: Amides or other substituted derivatives
Scientific Research Applications
Methyl 2-amino-3-phenylbutanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.
Biological Studies: Researchers use it to study enzyme interactions and metabolic pathways involving amino acid derivatives.
Industrial Applications: It is employed in the production of specialty chemicals and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of methyl 2-amino-3-phenylbutanoate hydrochloride depends on its specific application. In medicinal chemistry, it may act by interacting with specific enzymes or receptors in the body, modulating their activity. The exact molecular targets and pathways involved can vary based on the derivative or final product synthesized from this compound.
Comparison with Similar Compounds
Methyl 2-amino-3-phenylbutanoate hydrochloride can be compared with other amino acid derivatives such as:
Methyl 2-amino-3-phenylpropanoate hydrochloride: Similar structure but with a shorter carbon chain.
Ethyl 2-amino-3-phenylbutanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-(4-hydroxyphenyl)butanoate hydrochloride: Contains a hydroxyl group on the phenyl ring, adding different reactivity and potential biological activity.
Uniqueness
This compound is unique due to its specific structural features, which allow it to participate in a variety of chemical reactions and make it a versatile intermediate in organic synthesis and medicinal chemistry.
Properties
IUPAC Name |
methyl 2-amino-3-phenylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDGBOPKGNYIOGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(C(=O)OC)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2155852-09-6 |
Source
|
Record name | methyl 2-amino-3-phenylbutanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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